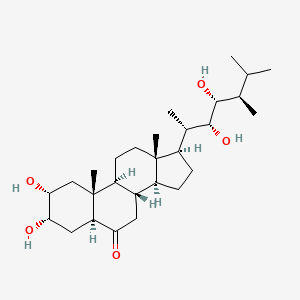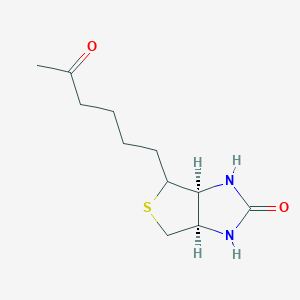![molecular formula C₁₁H₁₃BrN₂O₃ B1146291 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine CAS No. 917918-81-1](/img/structure/B1146291.png)
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, dimethylaminoethenyl, methoxy, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the pyridine ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Nitration: Introduction of the nitro group.
Dimethylaminoethenylation: Addition of the dimethylaminoethenyl group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation might involve the use of methanol and a base, while nitration typically requires nitric acid and sulfuric acid . The final step, dimethylaminoethenylation, can be carried out using dimethylamine and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-formyl-3-nitropyridine.
Reduction: Formation of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-donating and electron-withdrawing groups on the pyridine ring can influence its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
- 5-Bromo-2-(isopropylamino)pyrimidine
- 5-Bromo-2-chloro-3-iodo-pyridine
Uniqueness
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel pharmaceuticals or advanced materials .
特性
IUPAC Name |
(E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)5-4-7-8(11)6-12-10(17-3)9(7)14(15)16/h4-6H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMXMCVPWPRMR-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NC=C1Br)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
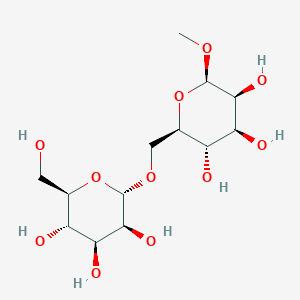

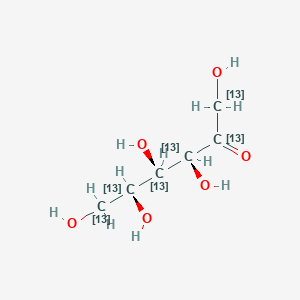
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
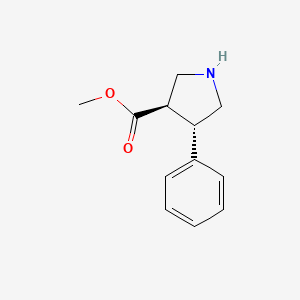
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)
